[(3S)-3,4-dihydro-1H-2-benzopyran-3-yl]methanamine
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Overview
Description
[(3S)-3,4-dihydro-1H-2-benzopyran-3-yl]methanamine is a chemical compound with the molecular formula C10H13NO and a molecular weight of 163.22 g/mol . This compound is a derivative of 2H-chromene and is characterized by the presence of a methanamine group attached to the 3-position of the dihydro-2-benzopyran ring system .
Mechanism of Action
Target of Action
It’s structurally similar to methenamine , a urinary tract antiseptic and antibacterial drug used for the prophylaxis and treatment of frequently recurring urinary tract infections .
Mode of Action
Methenamine, a structurally similar compound, works in an acidic environment (ph<6), where it is hydrolyzed to formaldehyde . Formaldehyde is highly bactericidal .
Pharmacokinetics
Its molecular weight is 16322 , which could influence its bioavailability and pharmacokinetics.
Result of Action
If it acts similarly to methenamine, it could potentially have antibacterial effects, particularly in the urinary tract .
Action Environment
The action of [(3S)-3,4-dihydro-1H-2-benzopyran-3-yl]methanamine could be influenced by environmental factors such as pH. For instance, methenamine is most effective in an acidic environment (pH<6) .
Preparation Methods
The synthesis of [(3S)-3,4-dihydro-1H-2-benzopyran-3-yl]methanamine can be achieved through several synthetic routes. One common method involves the reduction of the corresponding ketone precursor using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) . The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .
Industrial production methods for this compound may involve the use of catalytic hydrogenation techniques, where the ketone precursor is hydrogenated in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature . This method is advantageous for large-scale production due to its efficiency and scalability .
Chemical Reactions Analysis
[(3S)-3,4-dihydro-1H-2-benzopyran-3-yl]methanamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common reagents and conditions used in these reactions include organic solvents like THF, dichloromethane (DCM), and methanol, as well as catalysts like Pd/C for hydrogenation reactions . Major products formed from these reactions include various substituted chromenes and amine derivatives .
Scientific Research Applications
Comparison with Similar Compounds
[(3S)-3,4-dihydro-1H-2-benzopyran-3-yl]methanamine can be compared with other similar compounds such as 2H-chromene derivatives and other methanamine-substituted heterocycles .
2H-Chromene Derivatives: These compounds share a similar core structure but differ in the substitution pattern and functional groups attached to the chromene ring.
Methanamine-Substituted Heterocycles: Compounds such as indole-3-methanamine and pyrrole-2-methanamine also feature a methanamine group but differ in the heterocyclic ring system.
Properties
IUPAC Name |
[(3S)-3,4-dihydro-1H-isochromen-3-yl]methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c11-6-10-5-8-3-1-2-4-9(8)7-12-10/h1-4,10H,5-7,11H2/t10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMZKPTNDPNDNKS-JTQLQIEISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OCC2=CC=CC=C21)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](OCC2=CC=CC=C21)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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